4-Chloro-3-methoxyphenyl isocyanate
Overview
Description
4-Chloro-3-methoxyphenyl isocyanate, also known as 2-Chloro-4-isocyanato-1-methoxybenzene, is an organic compound with the molecular formula C8H6ClNO2 . It is a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a methoxy group, and an isocyanate group . The average mass of the molecule is 183.592 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 183.592 Da and a monoisotopic mass of 183.008713 Da . More specific properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Bioevaluation in Agriculture
4-Chloro-3-methoxyphenyl isocyanate is utilized in the synthesis of various organic compounds with agricultural applications. Specifically, derivatives of this compound have shown effectiveness in controlling agricultural pests. For instance, compounds synthesized from substituted benzaldehyde and 4-hydroxy acetophenone, when further processed with phenyl isocyanate, demonstrated nematicidal activity against root knot nematodes (Meloidogyne javanica) (Kumari, Singh, & Walia, 2014).
Corrosion Inhibition in Materials Science
In the field of materials science, derivatives of this compound, specifically 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been found to significantly inhibit corrosion of mild steel in hydrochloric acid medium. This highlights its potential as a protective agent in industrial processes and applications (Bentiss et al., 2009).
Polymer Science and Thermal Latency
In polymer science, derivatives of this compound have been used in synthesizing N-aryl-N′-pyridyl ureas, acting as thermal latent initiators for the ring-opening polymerization of epoxides. This application is crucial in developing materials that require controlled polymerization conditions (Makiuchi, Sudo, & Endo, 2015).
Spectroscopic Analysis
The compound and its derivatives have also been a subject of spectroscopic analysis, providing insights into molecular structure and behavior. Studies involving Raman and infrared spectroscopy, along with ab initio and density functional theory calculations, have been performed to understand the vibrational assignments and structural nuances of this compound derivatives (Doddamani, Ramoji, Yenagi, & Tonannavar, 2007).
Medicinal Chemistry and Biomonitoring
In medicinal chemistry, this compound derivatives have been synthesized for bioevaluation, particularly as inhibitors of enzymes like lipoxygenases, showcasing potential medicinal properties (Aziz‐ur‐Rehman et al., 2016). Furthermore, the compound's derivatives have been studied for their interactions with DNA, indicating their potential as biomarkers for isocyanate exposure (Beyerbach, Farmer, & Sabbioni, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-3-methoxyphenyl isocyanate is an organic compound that contains an isocyanate group Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of this compound is primarily through its isocyanate group. Isocyanates are highly reactive and can form covalent bonds with compounds containing active hydrogen atoms . This reactivity allows this compound to interact with its targets and induce changes at the molecular level.
Biochemical Pathways
Given the reactivity of isocyanates, it can be inferred that this compound may interfere with various biochemical processes, particularly those involving compounds with active hydrogen atoms .
Pharmacokinetics
Due to its reactivity, it can be hypothesized that this compound may be rapidly metabolized and excreted from the body .
Result of Action
Given the reactivity of isocyanates, it can be inferred that this compound may induce changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms in the environment can react with the isocyanate group, potentially affecting the compound’s action .
Properties
IUPAC Name |
1-chloro-4-isocyanato-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-8-4-6(10-5-11)2-3-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZGPQISZMXLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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